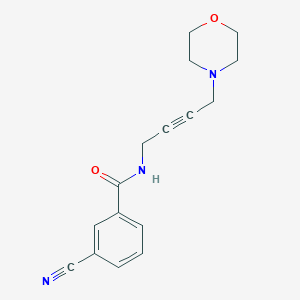

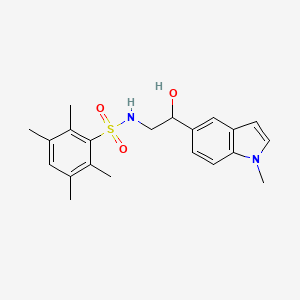

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide, commonly known as BBTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBTA is a thiazole derivative that has been shown to have several biochemical and physiological effects, making it a promising candidate for various research studies.

Aplicaciones Científicas De Investigación

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : N-aryl-2-chloroacetamides, including N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, have been used as electrophilic building blocks in the synthesis of thiazolo[3,2-a]pyrimidinone products (Janardhan et al., 2014).

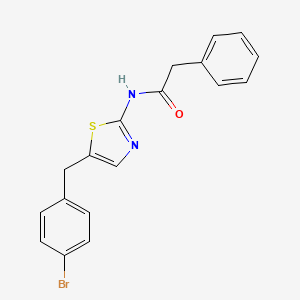

Anti-Salmonella Typhi Activity : A study synthesized new 2-amino-1,3,4-oxadiazole derivatives with the presence of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide, which exhibited significant antibacterial activity against Salmonella typhi (Salama, 2020).

Anticonvulsant Activities : Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, similar in structure to the title compound, showed excellent protection against seizures in animal models, suggesting potential applications in anticonvulsant therapy (Kohn et al., 1993).

Synthesis and Modeling as Antioxidant Agents : Derivatives of 5-arylazo-2-chloroacetamido-4-methylthiazole, related to the title compound, were synthesized and evaluated for their antioxidant efficacy through molecular docking and in vitro studies (Hossan, 2020).

Palladium-Catalysed Direct Heteroarylation : The study discusses the palladium-catalyzed direct arylation of bromobenzylacetamide derivatives to access heteroarylated benzylacetamides, showcasing the potential in synthetic organic chemistry (Laidaoui et al., 2010).

Antibacterial Evaluation of N-phenylacetamide Derivatives : N-phenylacetamide derivatives containing 4-arylthiazole moieties, related to the title compound, showed promising results against several types of bacteria, indicating potential applications in antibacterial therapies (Lu et al., 2020).

Synthesis and Acetylcholinesterase-Inhibition Activities : 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives, related structurally to the title compound, displayed significant acetylcholinesterase inhibition, suggesting potential applications in neurodegenerative diseases treatment (Zhu et al., 2016).

Antimicrobial Activity and Genotoxicity Assessment : Compounds containing 1,2,3-thiadiazole rings, related to the title compound, demonstrated strong antimicrobial activity and low genotoxicity, indicating potential for use as antibiotics (Al-Smadi et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of the compound “N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets that result in these changes are yet to be elucidated.

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2OS/c19-15-8-6-14(7-9-15)10-16-12-20-18(23-16)21-17(22)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYFETOLWBMOKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2744121.png)

![6-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2744124.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2744125.png)

![(2Z,4Z)-2-cyano-4-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]penta-2,4-dienamide](/img/structure/B2744126.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2744127.png)

![3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2744131.png)

![2-(3-formyl-1H-indol-1-yl)-N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]acetamide](/img/structure/B2744133.png)

![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)